molecular formula C16H14N2O3 B5749516 N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide

N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5749516
M. Wt: 282.29 g/mol
InChI Key: RFFZTTWAZXREQM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a cyanophenyl group and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 4-cyanophenylamine with 2-(2-methoxyphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: N-(4-cyanophenyl)-2-(2-hydroxyphenoxy)acetamide

    Reduction: N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(4-aminophenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(4-cyanophenyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both a cyanophenyl and a methoxyphenoxy group, which can impart distinct chemical and biological properties compared to its analogs. These structural features might influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-4-2-3-5-15(14)21-11-16(19)18-13-8-6-12(10-17)7-9-13/h2-9H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFZTTWAZXREQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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